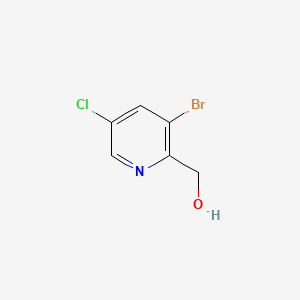
(3-Bromo-5-chloropyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-5-chloropyridin-2-yl)methanol” is a compound with the CAS Number: 1227599-26-9. It has a molecular weight of 222.47 and its IUPAC name is (3-bromo-5-chloro-2-pyridinyl)methanol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(3-Bromo-5-chloropyridin-2-yl)methanol” involves the use of triethylamine in dichloromethane at -15℃ for 2 hours . The reaction mixture is quenched with water and diluted with EtOAc, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous Na2S04, filtered, and concentrated under reduced pressure to get the crude product .Molecular Structure Analysis
The InChI code for “(3-Bromo-5-chloropyridin-2-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 . This code provides a unique representation of the compound’s molecular structure.It is stored under an inert atmosphere at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis of Schiff base compounds, such as those derived from the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and various amines in methanol, has been extensively studied. These compounds exhibit interesting crystal structures and potential for further chemical modifications. For example, Wang et al. (2008) explored the synthesis and crystal structure of a Schiff base compound, highlighting its excellent antibacterial activities. This indicates the compound's potential application in developing antibacterial agents (Wang, Nong, Sht, & Qi, 2008).
Molecular Docking and Hirshfeld Surface Analysis
Research by Lakshminarayana et al. (2018) focused on the synthesis, structural analysis, molecular docking, and Hirshfeld surface analysis of a derivative compound. Their findings suggest potential applications in cancer research, particularly in identifying new therapeutic targets (Lakshminarayana et al., 2018).
Biocatalysis and Green Chemistry
The whole-cell biocatalytic synthesis of derivatives in a liquid-liquid biphasic microreaction system represents an innovative approach to synthesizing pharmaceutical intermediates. This method, as described by Chen et al. (2021), offers a green, economical, and efficient synthesis pathway, potentially revolutionizing the production process for certain compounds (Chen et al., 2021).
Coordination Polymers and Magnetic Properties
Research into the coordination of methanol and ethanol molecules in the construction of coordination polymers composed of anti-anti carboxylato-bridged units has shown variations in magnetic properties induced by different solvents. This study, conducted by Liu, Zhang, and Zhu (2009), provides valuable insights into the design of materials with specific magnetic properties (Liu, Zhang, & Zhu, 2009).
Organic-Inorganic Hybrid Materials
The synthesis and characterization of organic-inorganic hybrid materials, as well as molecular zinc complexes involving in situ formed cations, have been explored. The work by Buvaylo et al. (2015) illustrates the potential of these compounds in photophysical applications, highlighting the versatile functionality of (3-Bromo-5-chloropyridin-2-yl)methanol derivatives (Buvaylo et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYTSWGANTCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856617 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chloropyridin-2-yl)methanol | |
CAS RN |
1227599-26-9 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

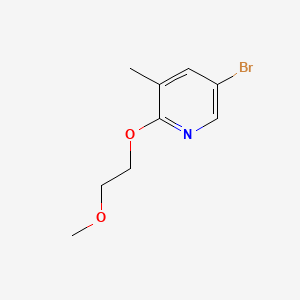
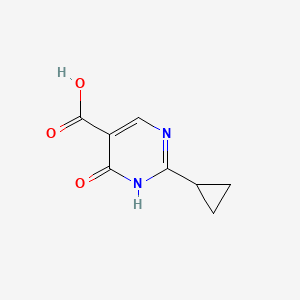
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)

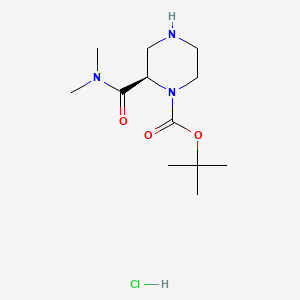
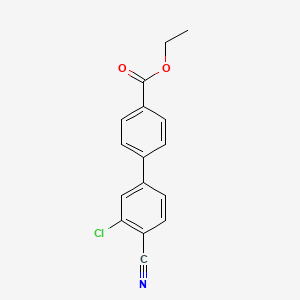
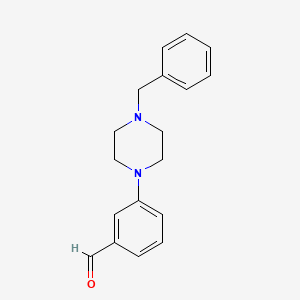

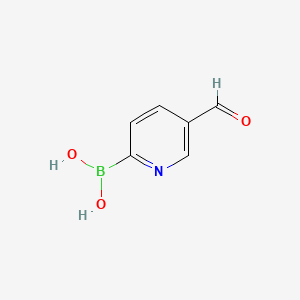
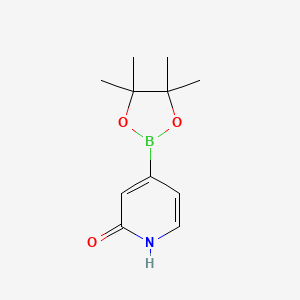

![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)

